molecular formula C11H12O3 B8668387 4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde

4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde

Cat. No.: B8668387
M. Wt: 192.21 g/mol
InChI Key: GTJGTJYRBAXMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde

InChI

InChI=1S/C11H12O3/c12-6-9-3-4-11(10(13)5-9)14-7-8-1-2-8/h3-6,8,13H,1-2,7H2

InChI Key

GTJGTJYRBAXMJK-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dihydroxybenzaldehyde (0.5 g, 3.62 mmol), K2CO3 (0.550 g, 3.98 mmol) and (bromomethyl)cyclopropane (0.386 ml, 3.98 mmol) in DMF (12 ml) was heated to 50° C. overnight. The reaction mixture was portioned between EtOAc and HCl 1N. The organic phase was washed several times with brine and dried over Na2SO4; the solvent was removed; and the crude was purified by flash chromatography on silica gel cartridge (petroleum ether:EtOAc=90:10 to 85:15) to give 4-(cyclopropylmethoxy)-3-hydroxybenzaldehyde (0.370 g, 1.925 mmol, 53.2% yield, MS/ESI+ 193.0 [MH]+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.386 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 3,4-dihydroxybenzaldehyde (4.14 g, 30 mmol), cyclopropylmethyl bromide (3.06 mL, 31.5 mmol), potassium carbonate (8.29 g, 60 mmol) in acetone (90 mL) is heated at 50 C overnight. After filtration, the solution is dried to a gum, which is dissolved in ethyl acetate, and washed with water. It is dried to an oil and then chromatographed to yield 0.42 g (7%) of the title compound as a white powder. MS (ESI) m/z 191.2 (M−H)−1.
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Yield
7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.